molecular formula C26H30O14 B210404 methyl (1R,4aR,5R,7aR)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate CAS No. 83348-22-5

methyl (1R,4aR,5R,7aR)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

Cat. No. B210404
CAS RN: 83348-22-5
M. Wt: 566.5 g/mol
InChI Key: LLNDGETZUXLFQJ-GEIFZCKHSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

Chromones and Their Antioxidant Potential

Chromones, which share a resemblance to the structural motifs in the specified compound, are known for their antioxidant properties. These compounds, including various naturally occurring and synthetically derived chromone derivatives, have been studied for their potential to neutralize active oxygen species and interrupt free radical processes. Such antioxidant capabilities are thought to contribute to anti-inflammatory, antidiabetic, antitumor, and anticancer activities. This suggests that compounds with chromone-like structures or functionalities could have significant implications in preventing or treating cell impairment and related diseases (Yadav et al., 2014).

DNA 5-Hydroxymethylation in Cancer Research

Another aspect of relevance is the role of DNA 5-hydroxymethylation, a process significantly impacted by various compounds, in cancer. Aberrant methylation patterns are a hallmark of cancer, and 5-hydroxymethylcytosine (5hmC) plays a crucial role in DNA demethylation. Research into cell-free DNA and its modifications, including 5hmC, is advancing our understanding of carcinogenesis and offering new avenues for cancer detection, prognosis, and therapy in precision oncology (Xu et al., 2021).

Xylan Derivatives for Biopolymer Applications

Xylan derivatives represent another area of interest, highlighting the chemical modification potential of polysaccharides for creating biopolymer ethers and esters with specific functionalities. These modifications can lead to materials with novel properties, including applications in drug delivery and as antimicrobial agents. This research underscores the importance of chemical modifications, such as methylation and glycosylation, for enhancing the functional properties of biopolymers (Petzold-Welcke et al., 2014).

Environmental Epigenetics and Genome Flexibility

The influence of environmental factors on DNA hydroxymethylation patterns is a crucial area of study, with implications for understanding how these changes contribute to genetic dysfunction and various pathologies. Research in this field can provide insights into the mechanisms by which compounds interacting with the genome can lead to alterations in gene regulation and the potential for epigenetically mediated responses to environmental changes (Efimova et al., 2020).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on how well-studied the compound is. For a less-studied compound, some of this information may not be available. It’s also important to consult multiple sources and critically evaluate the information, as different sources may have different data or interpretations.


properties

IUPAC Name

methyl (1R,4aR,5R,7aR)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O14/c1-36-24(35)13-10-38-25(40-26-23(34)22(33)21(32)17(8-27)39-26)19-12(7-16(30)20(13)19)9-37-18(31)5-3-11-2-4-14(28)15(29)6-11/h2-7,10,16-17,19-23,25-30,32-34H,8-9H2,1H3/b5-3+/t16-,17-,19+,20-,21-,22+,23-,25-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNDGETZUXLFQJ-GEIFZCKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(C2C1C(C=C2COC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CO[C@@H]([C@@H]2[C@H]1[C@@H](C=C2COC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (1R,4aR,5R,7aR)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

CAS RN

83348-22-5
Record name 10-Caffeoyldeacetyldaphylloside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083348225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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